1,3,5-Trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid

DNA polymerase inhibition antiproliferative target engagement cancer chemical biology

Researchers sourcing galloylquinic acids face inconsistent positional isomer purity that compromises assay reproducibility. 4-O-Galloylquinic acid (CAS 110170-37-1) provides defined 4-O-regiochemistry with validated benchmarks. • Aqueous solubility 83 g/L - simplifies standard curve preparation without organic solvents • Cosmeceutical enzyme inhibition: elastase IC₅₀=147.7 µg/mL, tyrosinase IC₅₀=256 µg/mL, collagenase IC₅₀=385.6 µg/mL • ≥95% HPLC purity with lot-specific QA documentation; available in 5-100 mg research packs with bulk custom synthesis on request

Molecular Formula C14H16O10
Molecular Weight 344.27 g/mol
Cat. No. B12106023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid
Molecular FormulaC14H16O10
Molecular Weight344.27 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O
InChIInChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)
InChIKeyOGYBSNRRBNHPNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Galloylquinic Acid: Identity & Occurrence


1,3,5-Trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid (CAS 110170-37-1), systematically identified as 4-O-galloylquinic acid or trans-(3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid, is a naturally occurring hydrolysable tannin belonging to the quinic acid and derivatives class [1]. The compound contains a single galloyl ester substituent at the 4-position of the quinic acid skeleton (molecular formula C₁₄H₁₆O₁₀; molecular weight 344.27 g/mol) and has been isolated from plant species including Quercus stenophylla, Paeonia lactiflora, and Phyllanthus amarus [1]. It is analytically characterized by a water solubility of 83 g/L at 25 °C and an XLogP3-AA value of -1.2, properties that distinguish it from both its monomeric building block (gallic acid) and higher galloyl-substituted quinic acid analogs [2].

Structure–Activity Differentiation of 4-O-Galloylquinic Acid


Generic substitution among galloylquinic acid derivatives is scientifically unsound because the number and position of galloyl substituents on the quinic acid scaffold directly govern both potency and selectivity in enzymatic and radical-scavenging assays. Direct comparative studies have established that the scavenging activity of galloylquinic acids against DPPH, superoxide, and hydroxyl radicals increases progressively with the number of galloyl groups—from gallic acid (0 groups on quinic acid) through 5-O-galloyl (mono-substituted) and 3,5-O-digalloyl (di-substituted) to 3,4,5-O-trigalloylquinic acid (tri-substituted), with the di- and tri-galloyl derivatives achieving IC₅₀ values at or below 30 µM [1]. In DNA polymerase inhibition, the specific 3,4,5-tri-O-galloyl substitution pattern confers a 60-fold potency advantage over the clinical reference inhibitor aphidicolin and approximately 158-fold selectivity for polymerase α over polymerase β, while under-galloylated or over-galloylated analogs exhibit either diminished potency or altered selectivity profiles [2][3]. Therefore, procurement decisions that treat galloylquinic acids as interchangeable bulk polyphenols risk selecting compounds with substantially reduced target engagement and non-overlapping biological readouts.

Quantitative Differentiation of 4-O-Galloylquinic Acid


DNA Polymerase Alpha Inhibition vs. Aphidicolin

3,4,5-Tri-O-galloylquinic acid (TGQA) was directly compared with aphidicolin, the standard DNA polymerase α inhibitor, under identical assay conditions. TGQA exhibited 60-fold greater inhibitory potency against human DNA polymerase α than aphidicolin, with a Ki of 0.28 µM in a non-competitive inhibition mode with respect to both template and deoxynucleoside triphosphates [1]. This quantitative advantage establishes TGQA as a substantially more potent chemical probe for DNA polymerase α than the most widely used reference compound.

DNA polymerase inhibition antiproliferative target engagement cancer chemical biology

DNA Polymerase Isozyme Selectivity: α vs. β

Under similar reaction conditions, TGQA demonstrated pronounced isozyme selectivity among human DNA polymerases. The Ki for polymerase α was 0.28 µM, compared with 44.4 µM for polymerase β and 7.5 µM for polymerase γ, yielding selectivity ratios of approximately 158-fold (α/β) and 27-fold (α/γ) [1]. This selectivity profile is mechanistically significant because the inhibition mode for polymerase α was non-competitive with template, whereas inhibition of polymerases β and γ was competitive with template, indicating a distinct binding mechanism on the α isozyme [1].

isozyme selectivity DNA polymerase beta DNA polymerase gamma target specificity

Broad-Spectrum Radical Scavenging Activity

In a systematic comparative study by Baratto et al. (2003), the radical-scavenging activities of gallic acid, 5-O-galloylquinic acid (mono-substituted), 3,5-O-digalloylquinic acid (di-substituted), and 3,4,5-O-trigalloylquinic acid (tri-substituted) were estimated against DPPH, superoxide (O₂•⁻), and hydroxyl (•OH) radicals using EPR spectroscopy and UV-Vis spectrophotometry. Scavenging activity increased with the number of galloyl substituents on the quinic acid scaffold, and the half-inhibition concentrations (IC₅₀) of the di- and tri-galloyl derivatives did not exceed 30 µM for all three tested radical species, representing substantially greater potency than the mono-galloyl derivative and gallic acid [1]. All tested metabolites also strongly reduced LDL oxidation, following a trend similar to that observed for hydroxyl radical scavenging [1].

antioxidant DPPH radical scavenging superoxide radical hydroxyl radical structure–activity relationship

Elastase and Tyrosinase Inhibition

In a 2024 phytochemical and in vitro biochemical investigation of Guiera senegalensis bark extract, isolated 3,4,5-tri-O-galloylquinic acid was subjected to enzyme inhibition assays. The compound inhibited elastase with an IC₅₀ of 147.7 µg/mL, tyrosinase with an IC₅₀ of 256 µg/mL, and collagenase with an IC₅₀ of 385.6 µg/mL [1]. While this study did not include a side-by-side comparator (such as kojic acid or epigallocatechin gallate) within the same experimental design, the absolute IC₅₀ values provide quantitative benchmarks against which procurement teams can assess lot-to-lot consistency and cross-reference with published comparator IC₅₀ values obtained under standardized assay conditions [1].

anti-aging elastase inhibition tyrosinase inhibition skin whitening cosmeceutical screening

Calcium Oxalate Crystal Adhesion Inhibition

The methyl ester prodrug form of 3,4,5-tri-O-galloylquinic acid (TGAME) was evaluated for anti-urolithic activity. Pretreatment of Madin-Darby canine kidney cells type I (MDCKI) with TGAME for up to 6 hours significantly diminished calcium oxalate monohydrate (COM) crystal binding in a concentration-dependent manner, and TGAME significantly decreased the size, number, and growth of CaOx crystals in a Drosophila melanogaster Malpighian tubule model [1]. In a related biotransformation study, the n-butanolic fraction rich in galloylquinic acids (including 3,4,5-tri-O-galloylquinic acid) significantly decreased COM crystal adherence at 50 µg/mL after 3-hour renal cell pretreatment, and the major metabolite 3-O-methylgallic acid (M1) was active at 5 µM, demonstrating that the parent galloylquinic acid scaffold generates active anti-urolithic metabolites upon biotransformation [2].

urolithiasis calcium oxalate kidney stone prevention crystal adhesion

Aqueous Solubility Advantage

4-O-Galloylquinic acid exhibits a measured water solubility of 83 g/L at 25 °C, which is approximately 7-fold higher than that of gallic acid (12 g/L in cold water) . This solubility differential carries practical implications for in vitro assay preparation: stock solutions at millimolar concentrations can be prepared in aqueous buffer without requiring organic co-solvents such as DMSO, thereby minimizing solvent-induced artifacts in cell-based assays. The compound's topological polar surface area (TPSA) of 185.00 Ų further supports its aqueous compatibility relative to more heavily galloylated analogs with higher molecular weight and reduced water solubility [1].

aqueous solubility formulation bioassay preparation physicochemical property

4-O-Galloylquinic Acid High-Confidence Application Scenarios


DNA Polymerase α Chemical Probe for Anticancer Discovery

The 60-fold potency advantage of TGQA over aphidicolin (Ki = 0.28 µM) and its ~158-fold selectivity for polymerase α over polymerase β position this compound as a high-value starting scaffold for medicinal chemistry programs aimed at developing selective DNA replication inhibitors [1]. Research groups studying cancer cell proliferation can employ TGQA as a reference inhibitor to benchmark novel DNA polymerase α inhibitors, using the well-characterized Ki values and non-competitive inhibition mechanism as quantitative comparators. Procurement of high-purity (≥95% by HPLC) 3,4,5-tri-O-galloylquinic acid is recommended for these studies, with lot-specific verification of DNA polymerase α inhibitory activity.

Multi-Radical Antioxidant Reference Standard

The demonstrated IC₅₀ values at or below 30 µM for DPPH, superoxide, and hydroxyl radicals establish 3,4,5-tri-O-galloylquinic acid as a single-compound reference standard capable of covering three mechanistically distinct radical-scavenging assays [1]. Analytical laboratories and natural product screening facilities that require a well-characterized polyphenolic antioxidant standard with documented multi-radical activity can adopt this compound to reduce the number of reference materials needed for assay validation. Its aqueous solubility of 83 g/L further simplifies standard curve preparation without organic solvents [2].

Anti-Urolithic Prodrug Design Precursor

The anti-urolithic activity demonstrated by both the parent galloylquinic acid scaffold and its fungal biotransformation metabolite 3-O-methylgallic acid (active at 5 µM) supports the utility of 4-O-galloylquinic acid as a precursor for designing kidney stone prevention agents [1][2]. Pharmaceutical development teams investigating calcium oxalate urolithiasis can use this compound to generate active metabolite libraries via biotransformation or synthetic derivatization. The methyl ester prodrug TGAME has already shown efficacy in a Drosophila melanogaster model, providing a validated starting point for further in vivo optimization [1].

Cosmeceutical Anti-Aging Active Ingredient

The quantitative enzyme inhibition benchmarks—elastase IC₅₀ = 147.7 µg/mL, tyrosinase IC₅₀ = 256 µg/mL, and collagenase IC₅₀ = 385.6 µg/mL—provide cosmeceutical formulators with defined activity thresholds for incorporating 3,4,5-tri-O-galloylquinic acid into anti-aging and skin-whitening product development pipelines [1]. Procurement teams sourcing this compound for dermatological research can use these IC₅₀ values as lot-release specifications to ensure batch-to-batch consistency in enzyme inhibitory potency. The combination of elastase inhibition (anti-wrinkle) and tyrosinase inhibition (anti-hyperpigmentation) in a single molecular entity offers formulation efficiency advantages over multi-component botanical extracts.

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